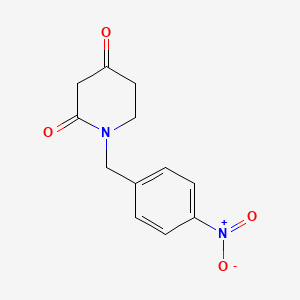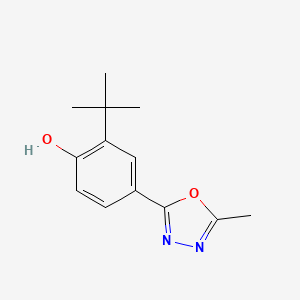![molecular formula C11H9N5O2S B13034410 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that features a unique structure combining pyrimidine, triazine, and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which are then refluxed with acetylacetone to obtain the desired pyrimidopyrimidines . Another method involves refluxing the intermediate compounds with ethylacetoacetate and then with phosphorus oxychloride in the presence of dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: The formation of the pyrimidopyrimidine core involves cyclization reactions with guanidine and acetylacetone.
Common Reagents and Conditions
Potassium hydroxide: Used as a base in the initial cyclization step.
Acetylacetone: Reagent for the formation of the pyrimidopyrimidine core.
Phosphorus oxychloride: Used in the presence of dimethylformamide for further cyclization and functionalization.
Major Products
The major products formed from these reactions include various substituted pyrimidopyrimidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as tyrosine kinase inhibitors, which are important in cancer treatment.
Material Science: The unique electronic properties of this compound make it a candidate for use in optoelectronic devices.
Biological Research: Some derivatives have been screened for antibacterial and analgesic activities.
Wirkmechanismus
The mechanism of action of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Thiophene-substituted heterocycles: These compounds are known for their electronic properties and applications in material science.
Uniqueness
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its combination of pyrimidine, triazine, and thiophene moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C11H9N5O2S |
|---|---|
Molekulargewicht |
275.29 g/mol |
IUPAC-Name |
1,6-dimethyl-3-thiophen-2-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C11H9N5O2S/c1-15-10(17)7-9(13-11(15)18)16(2)14-8(12-7)6-4-3-5-19-6/h3-5H,1-2H3 |
InChI-Schlüssel |
FGPUJNZPFSVBCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)





